1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

This compound is a structurally unique imidazole-4-carboxamide combining a 4-fluorobenzamido-benzyl N1-substituent with a 4-methoxyphenyl C4-amide, supplied at ≥95% purity. No public biological data exist, making it a definitive comparator for bespoke SAR, ADME model validation (ΔtPSA ≈ +9 Ų; ΔlogP ≈ –0.4 vs. N-phenyl analog CAS 1251572-62-9), or unbiased phenotypic screening. Procure only for head-to-head experimental designs.

Molecular Formula C25H21FN4O3
Molecular Weight 444.466
CAS No. 1251709-69-9
Cat. No. B2848942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
CAS1251709-69-9
Molecular FormulaC25H21FN4O3
Molecular Weight444.466
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C25H21FN4O3/c1-33-22-12-10-21(11-13-22)29-25(32)23-15-30(16-27-23)14-17-2-8-20(9-3-17)28-24(31)18-4-6-19(26)7-5-18/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
InChIKeyKPHDLZXMKJGVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9)


1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9) is a synthetic organic compound belonging to the imidazole-4-carboxamide class, featuring a 4-fluorobenzamido-substituted benzyl moiety at the N1 position and a 4-methoxyphenyl amide at the C4-carboxamide position . It is commercially supplied as a research-grade chemical by multiple vendors, typically at ≥95% purity . Critically, publicly available peer-reviewed literature, patent disclosures, and authoritative databases do not currently provide quantitative biological activity data for this specific compound. Any procurement decision must therefore be made with the explicit understanding that empirical comparative performance data against structural analogs are absent from the public domain.

Structural Uniqueness Prevents Direct Substitution of 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9)


Within the imidazole-4-carboxamide chemotype, minor structural modifications—particularly to the N-aryl amide or the benzyl substituent—can profoundly alter target engagement, metabolic stability, and off-target profiles . The target compound uniquely combines a 4-fluorobenzamido-benzyl group with a 4-methoxyphenyl carboxamide terminus. Closely related analogs such as the N-phenyl variant (CAS 1251572-62-9) and the N-(4-fluorobenzyl) variant (CAS 1251561-83-7) differ in hydrogen-bonding capability, lipophilicity, and steric bulk, making their biological activity non-interchangeable in the absence of direct comparative data. Substitution based solely on core scaffold similarity carries a high risk of unexpected potency losses, altered selectivity, or divergent pharmacokinetics that cannot be predicted without empirical verification.

Differential Evidence for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9) vs. Closest Analogs


Absence of Publicly Available Quantitative Biological Data for the Target Compound

A systematic search of PubMed, Google Patents, ChEMBL, PubChem, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) failed to identify any published quantitative biological assay data for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9) . In contrast, structurally related imidazole carboxamides have reported activity in anti-leishmanial, anti-cancer, and kinase inhibition assays . No head-to-head comparison between the target compound and any specific analog exists in the current literature. Consequently, the evidentiary basis for selecting this compound over its closest analogs rests solely on structural uniqueness rather than proven differential performance.

Medicinal Chemistry Chemical Biology Drug Discovery

Commercial Availability and Purity Benchmark vs. Closest Analog

The target compound (CAS 1251709-69-9) is commercially available from multiple non-excluded vendors at a purity of ≥95% . The closest N-phenyl analog (CAS 1251572-62-9) is available at 98% purity from Bidepharm , representing a modest but quantifiable purity differential. No analytical certificates of analysis (CoA) providing specific lot-to-lot purity data, residual solvent levels, or impurity profiles were located for either compound in the public domain. This purity gap, while small, may be relevant for applications requiring high chemical homogeneity.

Chemical Procurement Analytical Chemistry Compound Sourcing

Structural Differentiation: 4-Methoxyphenyl vs. Unsubstituted Phenyl at the Carboxamide Terminus

The target compound bears a 4-methoxyphenyl group at the carboxamide nitrogen, whereas the closest identified analog (CAS 1251572-62-9) carries an unsubstituted phenyl ring. The para-methoxy substituent increases calculated topological polar surface area (tPSA) by approximately 9 Ų compared to the unsubstituted phenyl analog, and reduces calculated logP by roughly 0.3–0.5 log units (based on in silico prediction using the XLogP3 algorithm) . These physicochemical differences can influence membrane permeability, solubility, and protein binding. However, no experimental validation of these predicted differences has been published for this specific compound pair.

Structure-Activity Relationship Physicochemical Property Prediction Medicinal Chemistry

Absence of Reported Biological Selectivity or Off-Target Profiling

No selectivity panels, off-target screening profiles, or cytotoxicity data have been published for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide. Related imidazole-4-carboxamides have demonstrated activity against various kinases, PARP enzymes, and parasitic targets , but the specific target engagement profile of this compound remains entirely uncharacterized. Users considering this compound for biological studies must anticipate the need for de novo selectivity profiling, as no inference about off-target risks can be drawn from the existing literature.

Pharmacology Toxicology Drug Safety

Viable Application Scenarios for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251709-69-9) Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration Requiring a Distinct 4-Methoxyphenyl Carboxamide Terminal Group

The compound's unique substitution pattern—combining a 4-fluorobenzamido-benzyl group with a 4-methoxyphenyl carboxamide—makes it a valuable tool for systematic SAR studies aimed at mapping the effects of para-substitution on the N-aryl amide within imidazole-4-carboxamide chemotypes. Because no quantitative biological data exist for this compound, its primary procurement value lies in its use as a comparator in bespoke assay panels where the purchasing laboratory generates its own head-to-head data against the N-phenyl analog (CAS 1251572-62-9) and other variants .

Physicochemical Property Baseline for in Silico Model Validation

The predicted tPSA and logP differential between this compound and its N-phenyl analog (ΔtPSA ≈ +9 Ų; ΔlogP ≈ –0.4) provide a test case for validating computational ADME models. Procurement is justified when experimental determination of solubility, logD, and permeability is planned to benchmark in silico predictions for the imidazole-4-carboxamide series.

Chemical Probe for De Novo Target Identification via Chemoproteomics or Phenotypic Screening

As a structurally distinct imidazole-4-carboxamide with no known biological annotation, this compound is suited for unbiased phenotypic screening or chemoproteomic pull-down experiments aimed at identifying novel protein targets. Its procurement is warranted only when the experimental design includes the N-phenyl analog and at least one additional negative control to control for scaffold-driven effects, given the complete absence of existing selectivity data .

Reference Standard for Analytical Method Development

The compound, commercially available at ≥95% purity, can serve as a reference standard for developing HPLC or LC-MS methods tailored to imidazole-4-carboxamide analogs. However, users should note that the closest N-phenyl analog is available at 98% purity, which may offer a slight advantage for methods requiring higher-purity calibration standards .

Quote Request

Request a Quote for 1-(4-(4-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.